molecular formula C23H18FN5O4 B2707768 N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-fluoro-4-nitrophenyl)amino)formamide CAS No. 1796891-73-0

N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-fluoro-4-nitrophenyl)amino)formamide

Cat. No.: B2707768
CAS No.: 1796891-73-0
M. Wt: 447.426
InChI Key: FTVKFSCPYUDRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-fluoro-4-nitrophenyl)amino)formamide is a useful research compound. Its molecular formula is C23H18FN5O4 and its molecular weight is 447.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Drug Design and Synthesis

Research has shown that the design and synthesis of compounds with nitroxyl-labeled analogues, similar in complexity to the specified compound, have therapeutic indexes significantly higher than certain known therapeutic agents. These compounds, through modifications such as the introduction of methyl groups or the replacement of nitroxyl moieties, show varying degrees of activity, indicating their potential in anticancer drug design and therapeutic applications (Sosnovsky, Rao, & Li, 1986).

Synthesis of Fluorophenothiazines

The synthesis of fluorinated compounds, including those with formamide functionalities, demonstrates the utility of such chemical structures in creating compounds with potential biological activities. For instance, the synthesis of fluorophenothiazines through methods that could be related to the manipulation of similar complex compounds highlights the role of fluorination and nitration in developing molecules with desired properties (Sharma, Gupta, Kumar, & Gupta, 1999).

Antimicrobial Activity

Compounds synthesized from similar complex structures, particularly those incorporating pyrazole, pyran, and pyrimidine derivatives, have been evaluated for antibacterial and antifungal activities. This research underscores the potential of such compounds in the development of new antimicrobial agents, indicating the broad spectrum of biological activities that these complex molecules might exhibit (Hafez, Alshammari, & El-Gazzar, 2015).

Fluorescent Labeling and Detection

The use of compounds with nitrobenzo-oxa-diazole groups for fluorescent labeling and high-performance liquid chromatography (HPLC) of amino acids demonstrates the utility of these complex molecules in biochemical analysis and detection. This application is particularly relevant for the analysis of biological samples and the development of sensitive detection methodologies for research and diagnostic purposes (Watanabe & Imai, 1981).

Properties

IUPAC Name

1-(2-fluoro-5-nitrophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O4/c1-28-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)26-21(22(28)30)27-23(31)25-18-13-15(29(32)33)11-12-17(18)24/h2-13,21H,1H3,(H2,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVKFSCPYUDRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.